molecular formula C12H20O2 B1620050 2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE CAS No. 66408-78-4

2-(2,6-DIMETHYL-1,5-HEPTADIEN-1-YL)-1,3-DIOXOLANE

Cat. No.: B1620050
CAS No.: 66408-78-4
M. Wt: 196.29 g/mol
InChI Key: KSDZVTNRVWBTFN-PKNBQFBNSA-N
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Description

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane (CAS synonyms: Citracetal, Citral Ethylene Glycol Acetal) is a cyclic acetal derivative characterized by a 1,3-dioxolane core substituted with a branched dienyl group. This structure suggests applications in fragrance chemistry, as citral-derived acetals are commonly used to stabilize volatile aldehydes and enhance scent longevity . The compound’s synthesis likely involves the acid-catalyzed condensation of citral (a mixture of geranial and neral) with ethylene glycol, forming a stable acetal.

Properties

CAS No.

66408-78-4

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-[(1E)-2,6-dimethylhepta-1,5-dienyl]-1,3-dioxolane

InChI

InChI=1S/C12H20O2/c1-10(2)5-4-6-11(3)9-12-13-7-8-14-12/h5,9,12H,4,6-8H2,1-3H3/b11-9+

InChI Key

KSDZVTNRVWBTFN-PKNBQFBNSA-N

SMILES

CC(=CCCC(=CC1OCCO1)C)C

Isomeric SMILES

CC(=CCC/C(=C/C1OCCO1)/C)C

Canonical SMILES

CC(=CCCC(=CC1OCCO1)C)C

Other CAS No.

66408-78-4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between the target compound and related 1,3-dioxolane derivatives:

Compound Name Substituents/Functional Groups Key Properties/Applications Biological Activity (MIC Range) References
2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane 2,6-Dimethylheptadienyl Fragrance stabilization, potential solvent Not reported
Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 2-Hydroxyphenyl, ester groups Antimicrobial agent (broad-spectrum) 4.8–5000 µg/mL (vs. bacteria/fungi)
1,3-Dioxolane (parent compound) Unsubstituted Industrial solvent, non-carcinogenic Not applicable
Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate Hydroxyphenyl, isopropyl ester groups Synthetic intermediate, antimicrobial potential Similar to compound above
Key Observations:

Substituent-Driven Applications: The target compound’s dienyl group confers utility in fragrance chemistry, contrasting with hydroxyphenyl-ester derivatives (e.g., compound 7 in ), which exhibit antimicrobial activity due to polar substituents enhancing membrane interaction . Unsubstituted 1,3-dioxolane serves primarily as a solvent, leveraging its low boiling point (76°C) and non-toxic profile .

Biological Activity :

  • Hydroxyphenyl-substituted dioxolanes (e.g., compound 7) demonstrated MIC values as low as 4.8 µg/mL against pathogens like Staphylococcus aureus and Candida albicans, attributed to their ability to disrupt microbial membranes . The target compound lacks such polar groups, suggesting minimal antimicrobial activity.

Physicochemical Properties :

  • While 1,3-dioxolane is highly flammable (flashpoint ≤2.5°C), the target compound’s larger substituent may reduce volatility and flammability, though empirical data are needed for confirmation.

Biological Activity

2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-dioxolane, commonly referred to as a derivative of 1,3-dioxolane, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a dioxolane ring and a heptadiene side chain, which may contribute to its biological properties.

The chemical properties of this compound are as follows:

PropertyValue
Molecular FormulaC₁₂H₂₀O₂
Molecular Weight196.286 g/mol
Density0.986 g/cm³
Boiling Point253.4 °C
Flash Point109.8 °C
LogP3.052

Biological Activity Overview

Research indicates that compounds containing the 1,3-dioxolane structure exhibit a variety of biological activities, including antibacterial and antifungal properties. The specific activity of this compound has been less extensively documented compared to other derivatives; however, insights can be drawn from related studies on similar compounds.

Antibacterial and Antifungal Activity

A study investigating a series of new 1,3-dioxolanes found that many derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans .

Table 1: Biological Activity of Related Dioxolane Compounds

Compound IDAntibacterial Activity (MIC µg/mL)Antifungal Activity (MIC µg/mL)
Compound 1625 - 1250Not tested
Compound 2Excellent against S. aureusSignificant against C. albicans
Compound 3No activityNot tested
Compound 4Perfect against P. aeruginosaSignificant against C. albicans

While specific mechanisms for the biological activity of this compound are not fully elucidated in current literature, it is suggested that the dioxolane ring may play a crucial role in interacting with microbial cell walls or membranes. This interaction could disrupt cellular processes leading to antimicrobial effects.

Case Studies and Research Findings

Research has shown that certain dioxolane derivatives possess distinct advantages in pharmaceutical applications due to their structural diversity and biological efficacy:

  • Antibacterial Properties : In vitro studies have indicated that dioxolanes can inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of specific substituents on the dioxolane ring influences their effectiveness.
  • Antifungal Efficacy : A notable finding is that many synthesized dioxolanes exhibit potent antifungal activity against strains such as Candida albicans, highlighting their potential use in treating fungal infections .
  • Chirality and Biological Activity : The chirality of dioxolane derivatives has been shown to significantly affect their biological activities. Enantiomerically pure compounds often exhibit different levels of activity compared to their racemic counterparts .

Q & A

Q. How can researchers address challenges in scaling up synthesis while maintaining reaction efficiency and stereochemical fidelity?

  • Methodological Answer :
  • Flow Chemistry : Implement continuous-flow reactors with inline IR monitoring for real-time adjustment of reagent stoichiometry.
  • DoE Optimization : Apply Design of Experiments (DoE) to variables (temperature, catalyst loading, residence time) to maximize yield and ee .

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